Cas no 81449-01-6 ([4-(hydroxymethyl)phenyl]-phenyl-methanone)

[4-(hydroxymethyl)phenyl]-phenyl-methanone structure
81449-01-6 structure
Produktname:[4-(hydroxymethyl)phenyl]-phenyl-methanone
CAS-Nr.:81449-01-6
MF:C14H12O2
MW:212.243884086609
MDL:MFCD26131247
CID:703916
PubChem ID:13149642

[4-(hydroxymethyl)phenyl]-phenyl-methanone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Methanone, [4-(hydroxymethyl)phenyl]phenyl-
    • (4-(Hydroxymethyl)phenyl)(phenyl)methanone
    • [4-(hydroxymethyl)phenyl]-phenylmethanone
    • [4-(hydroxymethyl)phenyl]-phenyl-methanone
    • [4-(Hydroxymethyl)phenyl]phenylmethanone (ACI)
    • Benzophenone, 4-(hydroxymethyl)- (7CI)
    • (4-Benzoylphenyl)methanol
    • 4-(Hydroxymethyl)benzophenone
    • 4-Benzoylbenzyl alcohol
    • p-(Hydroxymethyl)benzophenone
    • CS-0156558
    • AS-65343
    • DB-097281
    • [4-(Hydroxymethyl)phenyl](phenyl)methanone
    • 4-(hydroxymethyl)-benzophenone
    • YZHGHGHCDSLOBP-UHFFFAOYSA-N
    • [4-(Hydroxymethyl)phenyl]phenyl-methanone
    • 4-hydroxymethylbenzophenone
    • AKOS024262446
    • (4-methylolphenyl)-phenyl-methanone
    • 4-Hydroxylmethyl benzophenone
    • SCHEMBL2641948
    • DTXSID70522244
    • NS00128888
    • 81449-01-6
    • MFCD26131247
    • (4-benzoyl-phenyl)-methanol
    • MDL: MFCD26131247
    • Inchi: 1S/C14H12O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9,15H,10H2
    • InChI-Schlüssel: YZHGHGHCDSLOBP-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=CC(CO)=CC=1)C1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 212.083729621g/mol
  • Monoisotopenmasse: 212.083729621g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 223
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topologische Polaroberfläche: 37.3Ų

[4-(hydroxymethyl)phenyl]-phenyl-methanone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
H852935-25mg
(4-(Hydroxymethyl)phenyl)(phenyl)methanone
81449-01-6
25mg
$150.00 2023-05-18
eNovation Chemicals LLC
Y1222284-5g
(4-(Hydroxymethyl)phenyl)(phenyl)methanone
81449-01-6 95%
5g
$995 2024-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X00505-1g
(4-(Hydroxymethyl)phenyl)(phenyl)methanone
81449-01-6 97%
1g
¥1353.0 2024-07-18
TRC
H852935-50mg
(4-(Hydroxymethyl)phenyl)(phenyl)methanone
81449-01-6
50mg
$110.00 2023-05-18
TRC
H852935-100mg
(4-(Hydroxymethyl)phenyl)(phenyl)methanone
81449-01-6
100mg
$155.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DH418-200mg
[4-(hydroxymethyl)phenyl]-phenyl-methanone
81449-01-6 97%
200mg
568.0CNY 2021-07-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X00505-100mg
(4-(Hydroxymethyl)phenyl)(phenyl)methanone
81449-01-6 97%
100mg
¥345.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X00505-250mg
(4-(Hydroxymethyl)phenyl)(phenyl)methanone
81449-01-6 97%
250mg
¥602.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X00505-5g
(4-(Hydroxymethyl)phenyl)(phenyl)methanone
81449-01-6 97%
5g
¥5550.0 2024-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFH48-250MG
[4-(hydroxymethyl)phenyl]-phenyl-methanone
81449-01-6 95%
250MG
¥ 660.00 2023-04-13

[4-(hydroxymethyl)phenyl]-phenyl-methanone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Tetrabutylammonium bromide Solvents: Benzene ,  Water
Referenz
A simple economical procedure for selective reduction of aldehydes in presence of ketones
Rao, C. Someswara; et al, Indian Journal of Chemistry, 1986, (6), 626-9

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1H-Imidazolium, 1-[2,6-bis(1-methylethyl)phenyl]-3-(2-bromophenyl)-4,5-dihydro-,… Solvents: Tetrahydrofuran ,  Water ;  2 h, 100 °C
Referenz
Palladium-catalyzed arylation of aldehydes with bromo-substituted 1,3-diaryl-imidazoline carbene ligand
Yamamoto, Tetsuya ; et al, Tetrahedron, 2015, 71(1), 19-26

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Palladium Solvents: 1,4-Dioxane ;  10 h, 3 bar, 120 °C
Referenz
Carbonylative Suzuki-Miyaura Cross-Coupling Over Pd NPs/Rice-Husk Carbon-Silica Solid Catalyst: Effect Of 1,4-Dioxane Solvent
Ketike, Thirupathaiah; et al, ChemistrySelect, 2018, 3(25), 7164-7169

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  0 °C; 14 h, 50 °C; 50 °C → 0 °C
1.2 Reagents: Potassium bifluoride ;  0 °C
1.3 Reagents: Water ;  1.5 h, 0 °C; 30 min, rt
2.1 Reagents: Sodium carbonate Catalysts: Bis(dibenzylideneacetone)palladium ,  [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux
Referenz
Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate
Murai, Norio; et al, Organic Letters, 2012, 14(5), 1278-1281

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; 1.5 h, -78 °C; 2 h, rt; 0 °C
1.2 Reagents: Methanesulfonic acid ;  1 h, rt; 0 °C
1.3 1 h, rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 14 h, 50 °C; 50 °C → 0 °C
2.2 Reagents: Potassium bifluoride ;  0 °C
2.3 Reagents: Water ;  1.5 h, 0 °C; 30 min, rt
3.1 Reagents: Sodium carbonate Catalysts: Bis(dibenzylideneacetone)palladium ,  [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux
Referenz
Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate
Murai, Norio; et al, Organic Letters, 2012, 14(5), 1278-1281

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water
2.1 Reagents: 2387822-84-4 Solvents: Tetrahydrofuran ;  3 min, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone
Sui, Guoqing; et al, New Journal of Chemistry, 2019, 43(39), 15793-15796

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  2 h, -5 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water
3.1 Reagents: 2387822-84-4 Solvents: Tetrahydrofuran ;  3 min, 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone
Sui, Guoqing; et al, New Journal of Chemistry, 2019, 43(39), 15793-15796

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: 2387822-84-4 Solvents: Tetrahydrofuran ;  5 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  2 h, -5 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water
4.1 Reagents: 2387822-84-4 Solvents: Tetrahydrofuran ;  3 min, 0 °C
4.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone
Sui, Guoqing; et al, New Journal of Chemistry, 2019, 43(39), 15793-15796

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide Catalysts: Potassium carbonate ;  125 °C
Referenz
An unusual chemoselective oxidation strategy by an unprecedented exploration of an electrophilic center of DMSO: a new facet to classical DMSO oxidation
Chebolu, Rajesh; et al, Chemical Communications (Cambridge, 2015, 51(84), 15438-15441

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Pivalic acid ,  Sodium carbonate Solvents: Polyethylene glycol ;  24 h, 100 °C
Referenz
Transition-metal-free, ambient-pressure carbonylative cross-coupling reactions of aryl halides with potassium aryltrifluoroborates
Jin, Fengli; et al, Chemical Communications (Cambridge, 2015, 51(44), 9133-9136

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  8 h, rt
Referenz
Efficient routes toward 4-[(2-aminoethoxy)methyl]benzophenone
Tang, Rui-ren; et al, Synthetic Communications, 2006, 36(4), 421-427

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Stereoisomer of bis[[3-[2,6-bis(1-methylethyl)phenyl]-1-imidazolidinyl-2-ylidene… Solvents: Tetrahydrofuran ,  Water ;  2 h, 70 °C
Referenz
Palladium-Catalyzed Hydroxymethylation of Aryl- and Heteroarylboronic Acids using Aqueous Formaldehyde
Yamamoto, Tetsuya; et al, Advanced Synthesis & Catalysis, 2014, 356(17), 3525-3529

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Water ;  5 h, 100 °C
Referenz
Synthesis of 4-(hydroxymethyl)benzophenone by phase transfer catalytic method
Tang, Rui-ren; et al, Zhongnan Daxue Xuebao, 2005, 36(4), 594-598

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  48 h, 100 °C
2.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water ;  18 h, 120 °C
Referenz
From 3D to 4D printing: a reactor for photochemical experiments using hybrid polyurethane acrylates for vat-based polymerization and surface functionalization
Hansen, Anne; et al, Chemical Communications (Cambridge, 2020, 56(96), 15161-15164

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  reflux
2.1 Reagents: Potassium carbonate Solvents: Water ;  5 h, 100 °C
Referenz
Synthesis of 4-(hydroxymethyl)benzophenone by phase transfer catalytic method
Tang, Rui-ren; et al, Zhongnan Daxue Xuebao, 2005, 36(4), 594-598

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: 2387822-84-4 Solvents: Tetrahydrofuran ;  3 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone
Sui, Guoqing; et al, New Journal of Chemistry, 2019, 43(39), 15793-15796

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride ,  Sodium borohydride Solvents: Diglyme
Referenz
Selective reduction of carboxy and cyano groups in the presence of carbonyl groups
Subba Rao, B. C.; et al, Current Science, 1963, 32(9), 404-5

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Bis(dibenzylideneacetone)palladium ,  [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux
Referenz
Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate
Murai, Norio; et al, Organic Letters, 2012, 14(5), 1278-1281

Herstellungsverfahren 19

Reaktionsbedingungen
Referenz
Reactions of borohydride in acidic media. Part XII. Chemoselective reduction of aldehydes with tetra-n-butylammonium triacetoxyborohydride
Nutaitis, Charles F.; et al, Tetrahedron Letters, 1983, 24(40), 4287-90

[4-(hydroxymethyl)phenyl]-phenyl-methanone Raw materials

[4-(hydroxymethyl)phenyl]-phenyl-methanone Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:81449-01-6)[4-(hydroxymethyl)phenyl]-phenyl-methanone
A864549
Reinheit:99%/99%
Menge:1g/5g
Preis ($):170.0/748.0